molecular formula C10H13N3O2 B1321160 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid CAS No. 914637-38-0

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid

Cat. No.: B1321160
CAS No.: 914637-38-0
M. Wt: 207.23 g/mol
InChI Key: CUUNLKPJZNOYJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid typically involves the reaction of piperidine with pyridazine derivatives under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: These reactions involve the formation of the pyridazine ring by cyclizing appropriate precursors in the presence of catalysts.

    Substitution Reactions: Substituting functional groups on the pyridazine ring with piperidine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyridazine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.

Scientific Research Applications

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid is unique due to its specific structure, which includes a piperidine ring fused to a pyridazine ring with a carboxylic acid functional group. This unique combination of structural features enables its diverse applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

6-piperidin-1-ylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUNLKPJZNOYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610157
Record name 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-38-0
Record name 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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